
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves catalytic methods or the reaction of specific precursors under controlled conditions. For instance, novel derivatives have been synthesized using [bmIm]OH as a catalyst, showing moderate in vitro activities against tested microorganisms, indicating a methodological approach to synthesizing compounds with similar backbones (Patil et al., 2011).
Molecular Structure Analysis
Molecular structure analysis provides insights into the compound's conformation, bonding, and interactions. For example, a study on a Mannich base similar in structure highlighted its crystal structure and interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the molecular organization and potential reactivity of the compound of interest (Franklin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can reveal its reactivity patterns and functional group behavior. Research has shown that compounds with similar structures can participate in various chemical reactions, leading to new derivatives with potential biological activities, such as antimicrobial properties (Attia et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for the compound's application in different fields. For example, the crystal structures of isomeric compounds have been reported, providing a foundation for understanding the physical characteristics of similar compounds (Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, are crucial for the compound's application in synthesis and drug development. Studies on related compounds show how modifications in the chemical structure can impact its reactivity and lead to the development of compounds with desired properties (Elnagdi et al., 2002).
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Synthesis of Thiophene Derivatives : Research indicates that related thiazole compounds are utilized in the synthesis of thiophene derivatives through reactions with electrophilic reagents, showcasing their role in the development of new organic compounds with potential application in drug discovery and development (Elnagdi et al., 2002).
Anti-tumor Agents : Some thiazole derivatives have been synthesized and evaluated for their anti-tumor activities, indicating promising results against hepatocellular carcinoma cell lines. This suggests the potential of thiazole compounds in cancer treatment (Gomha et al., 2016).
Material Science
- Polymer Solar Cells : Thiazole compounds have also been incorporated into copolymers for high-efficiency polymer solar cells. These materials have demonstrated significant improvements in power conversion efficiency, highlighting their potential in renewable energy technologies (Qin et al., 2009).
Antioxidant and Antimicrobial Applications
Lipid Peroxidation Inhibition : Studies on 2-amino-5-alkylidenethiazol-4-ones have shown significant antioxidant activity, indicating their potential as lipid peroxidation inhibitors. This could have implications for their use in preventing oxidative stress-related diseases (Zvezdanović et al., 2014).
Antibacterial and Antifungal Activities : Novel thiazolidin-4-one derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate in vitro activities against tested microorganisms. This demonstrates the potential of thiazole and related compounds in developing new antimicrobial agents (Patil et al., 2011).
Propriétés
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14-13(22-15(16-14)17-3-5-19-6-4-17)8-10-1-2-11-12(7-10)21-9-20-11/h1-2,7-8H,3-6,9H2/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHOHWGFSIAAT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)
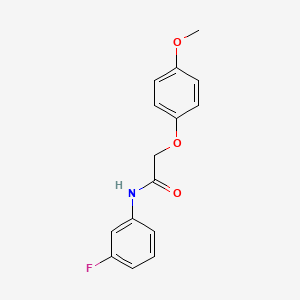
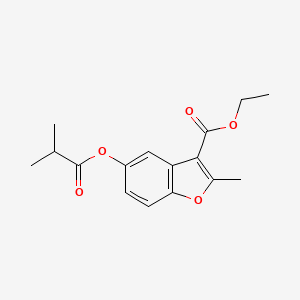
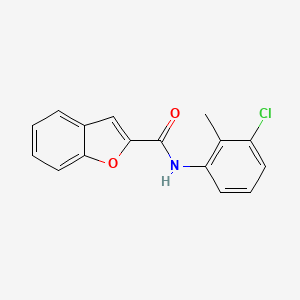

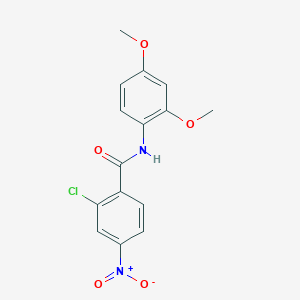
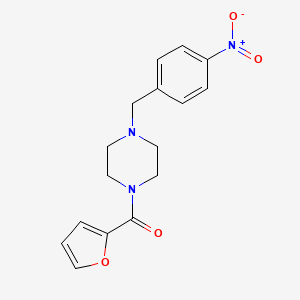
![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)




![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)